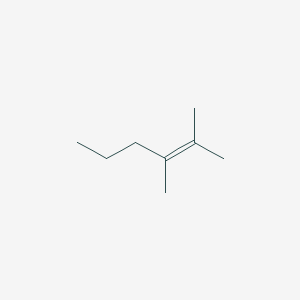

2,3-Dimethyl-2-hexene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYAVZGBAJFMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221638 | |

| Record name | 2,3-Dimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-20-2 | |

| Record name | 2,3-Dimethyl-2-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7145-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYL-2-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylhex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-2-HEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F29TG2XKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-hexene is a tetrasubstituted alkene of significant interest in organic synthesis and as a structural motif in medicinal chemistry. Its unique substitution pattern imparts specific chemical and physical properties that influence its reactivity and potential applications. This guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic considerations for this compound, with a particular focus on its relevance to drug development professionals. We will explore its spectroscopic signature, characteristic reactions, and the strategic value of incorporating such branched aliphatic structures into bioactive molecules.

Section 1: Core Chemical and Physical Properties

This compound is a colorless, flammable liquid with a molecular formula of C₈H₁₆ and a molecular weight of 112.21 g/mol .[1] Its structure features a carbon-carbon double bond at the second position of a hexane chain, with two methyl groups attached to the second and third carbon atoms.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| CAS Number | 7145-20-2 | [2] |

| Boiling Point | 121-122 °C | [2] |

| Melting Point | -115.1 °C | [2] |

| Density | 0.729 g/cm³ | [2] |

| Refractive Index | 1.419 | [2] |

These physical properties are characteristic of a branched alkene of this molecular weight and are essential for its handling, purification, and use in synthetic protocols.

Section 2: Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. Key expected signals include:

-

A triplet corresponding to the terminal methyl group (C6).

-

Singlets for the two methyl groups attached to the double bond (C2 and C3).

-

A quartet for the methylene group at C5.

-

A triplet for the methylene group at C4.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon environments in the molecule. The sp² hybridized carbons of the double bond will resonate downfield, typically in the 120-140 ppm range. The sp³ hybridized carbons of the alkyl groups will appear upfield.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for an alkene.[1]

-

C-H stretch (sp³): Just below 3000 cm⁻¹.

-

C=C stretch: A weak to medium band around 1670-1680 cm⁻¹. For tetrasubstituted alkenes, this peak can be weak or absent due to the lack of a significant change in dipole moment during the vibration.[4]

-

C-H bend: Bands in the 1470-1365 cm⁻¹ region corresponding to the bending vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern is dominated by the formation of stable carbocations, with prominent peaks corresponding to the loss of alkyl fragments.[5]

Section 3: Synthesis of this compound

A common and reliable method for the synthesis of this compound is the acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol.[6] This tertiary alcohol can be prepared via a Grignard reaction.

Synthesis of 2,3-Dimethyl-3-hexanol via Grignard Reaction

This two-step synthesis first involves the preparation of the tertiary alcohol precursor.

Caption: Mechanism of acid-catalyzed dehydration.

Experimental Protocol: Dehydration of 2,3-Dimethyl-3-hexanol

-

Reaction Setup: In a round-bottom flask equipped for fractional distillation, place 2,3-dimethyl-3-hexanol and a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid. [7]2. Distillation: Gently heat the mixture. The lower-boiling alkene product will distill out of the reaction mixture along with water.

-

Workup: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous calcium chloride or sodium sulfate and purify by simple distillation to obtain pure this compound. [7]

Section 4: Reactivity of this compound

The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions.

Catalytic Hydrogenation

Hydrogenation of this compound yields 2,3-dimethylhexane. This reaction typically requires a metal catalyst, such as platinum, palladium, or nickel. [8]Due to the steric hindrance of the tetrasubstituted double bond, harsher conditions (higher pressure and/or temperature) may be required compared to less substituted alkenes.

Caption: Catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure reaction vessel (Parr apparatus), dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C) under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the required temperature. Monitor the reaction progress by the uptake of hydrogen.

-

Workup: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation if necessary.

Halogenation

This compound readily undergoes halogenation with bromine (Br₂) or chlorine (Cl₂) to form the corresponding vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. [9]

Caption: Mechanism of bromination.

Experimental Protocol: Bromination

-

Reaction Setup: Dissolve this compound in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask protected from light. [10][11]2. Bromine Addition: Cool the solution in an ice bath and add a solution of bromine in the same solvent dropwise with stirring. The characteristic reddish-brown color of bromine will disappear as it reacts.

-

Workup: Once the addition is complete and a faint bromine color persists, the reaction is complete. Wash the reaction mixture with a solution of sodium thiosulfate to remove any excess bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 2,3-dibromo-2,3-dimethylhexane.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst and water, this compound can be hydrated to form an alcohol. The reaction proceeds via a tertiary carbocation intermediate, following Markovnikov's rule. [12]Protonation of the double bond will lead to the more stable tertiary carbocation, followed by nucleophilic attack of water.

Caption: Mechanism of acid-catalyzed hydration.

Experimental Protocol: Acid-Catalyzed Hydration

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of water containing a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Stir the mixture at an appropriate temperature to facilitate the reaction. The progress can be monitored by gas chromatography (GC).

-

Workup: Neutralize the reaction mixture with a base, such as sodium bicarbonate. Extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting alcohol can be purified by distillation.

Oxidative Cleavage (Ozonolysis)

Ozonolysis of this compound, followed by a reductive workup, will cleave the double bond to yield two ketone molecules. [13]

Caption: Ozonolysis of this compound.

Experimental Protocol: Ozonolysis

-

Ozonolysis: Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene. [14]2. Reductive Workup: Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, to the reaction mixture at -78 °C. [13]Allow the mixture to warm to room temperature.

-

Purification: The resulting ketones can be separated and purified by distillation or chromatography.

Section 5: Relevance in Drug Development

The incorporation of alkyl groups, particularly branched and lipophilic ones, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. [15]

-

Lipophilicity and Membrane Permeability: Highly branched aliphatic moieties like the 2,3-dimethylhexyl group can significantly increase the lipophilicity of a molecule. []This can enhance its ability to cross biological membranes, which is crucial for oral bioavailability and distribution to target tissues. [15]

-

Metabolic Stability: The steric bulk of the branched alkyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug. [15]

-

Receptor Binding: The hydrophobic nature of the alkyl group can lead to favorable van der Waals interactions within the hydrophobic pockets of target proteins, enhancing binding affinity and potency. The specific shape and size of the branched chain can also contribute to selectivity for a particular receptor isoform.

-

Controlling Physicochemical Properties: By modifying the size and branching of alkyl side chains, medicinal chemists can fine-tune the solubility, melting point, and crystalline properties of a drug substance, which are critical for formulation and manufacturing. While this compound itself is not a therapeutic agent, the 2,3-dimethylhexyl scaffold represents a valuable building block for the synthesis of novel drug candidates where increased lipophilicity and steric bulk are desired to optimize drug-like properties.

Conclusion

This compound is a structurally interesting and synthetically accessible tetrasubstituted alkene. Its chemical properties are defined by its electron-rich double bond, which readily undergoes a variety of addition reactions. A thorough understanding of its spectroscopic characteristics, synthetic routes, and reactivity is essential for its effective use in organic synthesis. For drug development professionals, the highly branched and lipophilic nature of the 2,3-dimethylhexyl group offers a strategic tool for modulating the ADME and binding properties of potential drug candidates.

References

- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33.

- Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Patrick, G. L. (n.d.). An Introduction to Medicinal Chemistry. Oxford University Press.

- ResearchGate. (n.d.).

- Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis.

- BOC Sciences. (2024, April 23). Lipophilicity of Drug.

- How to Do an Ozonolysis Reaction Step-by-Step. (2025, July 13). YouTube.

- Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra.

- Chemguide. (n.d.). answers C-13 NMR: INTERPRETING SPECTRA.

- PubMed. (n.d.). Molecular lipophilicity in protein modeling and drug design.

- Chemicool. (n.d.). This compound.

- Study Prep in Pearson+. (n.d.). Acid-catalyzed hydration of 2-hexene produces two distinct alcoho....

- ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF.

-

NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. National Institute of Standards and Technology. Retrieved from [Link]

- ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions.

- Chemistry Steps. (n.d.).

- Chemistry LibreTexts. (2023, January 22).

- Chemistry Steps. (n.d.).

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

- Beyond Benign. (n.d.).

- YouTube. (2012, December 19). How2: Interpret a carbon-13 NMR spectrum.

- Quora. (2019, January 13).

- Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.

- Chemguide. (n.d.). answers C-13 NMR: INTERPRETING SPECTRA.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- University of Missouri-St. Louis. (n.d.).

- ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF.

- YouTube. (2015, November 21). Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism.

- ChemicalBook. (n.d.). 2,3-DIMETHYL-1-HEXENE(16746-86-4) 1H NMR spectrum.

- University of Zurich. (n.d.). Optimizing Drug Binding Affinity: (Semi) Empirical Studies.

- PubChem. (n.d.). This compound.

- Filo. (2025, February 7). (2) Ozonolysis of 2,3 dimethyl but-2-ene, followed by decomposition Zn.

- University of California, Irvine. (n.d.).

- BenchChem. (n.d.).

- Royal Society of Chemistry. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions.

- University of Wisconsin-Madison. (n.d.).

- University of Calgary. (n.d.). Ch 6: Alkene + ozone.

- YouTube. (2018, August 1). More Practice With H-NMR Spectra.

- YouTube. (2024, March 9). HALOGENATION OF ALKENES || Br2/ CCl4 | MECHANISM &STEREOCHEMISTRY || HYDROCARBONS CLASS 11 CHEMISTRY.

- YouTube. (2020, December 17).

- Chemistry LibreTexts. (2023, January 22). Ozonolysis.

- Chegg. (2025, May 1).

- Toppr. (n.d.). What is the major isolated product formed when hex-3E-ene reacts with Br2 in CCl.

- YouTube. (2018, September 14). 8.

- YouTube. (2013, April 17). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction.

- BenchChem. (n.d.).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]

- 8. homework.study.com [homework.study.com]

- 9. orgosolver.com [orgosolver.com]

- 10. quora.com [quora.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. omicsonline.org [omicsonline.org]

Synthesis and structural elucidation of 2,3-Dimethyl-2-hexene

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2,3-Dimethyl-2-hexene

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed structural analysis of this compound (C₈H₁₆, CAS No: 7145-20-2), a tetrasubstituted alkene.[1][2][3] The primary focus is on the practical application of acid-catalyzed dehydration of a tertiary alcohol, a cornerstone reaction in organic synthesis that demonstrates key principles of reaction mechanisms and regioselectivity. This document outlines the underlying chemical theory, provides a detailed experimental protocol, and describes the analytical techniques required for the unambiguous structural elucidation of the final product. It is intended for researchers and professionals in organic chemistry and drug development who require a robust understanding of alkene synthesis and characterization.

Introduction: The Significance of Tetrasubstituted Alkenes

This compound is a hydrocarbon featuring a carbon-carbon double bond with all four positions occupied by alkyl groups. Such tetrasubstituted alkenes are important structural motifs and valuable intermediates in organic synthesis. Their stability, governed by hyperconjugation, makes them the thermodynamically favored products in many elimination reactions. The synthesis of this specific molecule serves as an excellent case study for the application of Zaitsev's rule and the E1 elimination mechanism. Understanding the synthesis and purification of such compounds is fundamental for chemists aiming to construct complex molecular architectures.

Synthetic Strategy: Acid-Catalyzed Dehydration

The most direct and pedagogically significant route to this compound is the acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol.[4][5] This elimination reaction is highly efficient for tertiary alcohols due to the stability of the carbocation intermediate formed during the reaction.

Mechanistic Rationale: The E1 Pathway

The dehydration of a tertiary alcohol proceeds via an E1 (Elimination, Unimolecular) mechanism. This is a multi-step process where the rate-determining step involves the formation of a carbocation.[6][7]

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄). This converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (H₂O).[8]

-

Formation of a Tertiary Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction. The stability of tertiary carbocations is the primary reason why tertiary alcohols undergo dehydration more readily than secondary or primary alcohols.[6][7]

-

Deprotonation and Alkene Formation: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a π-bond, resulting in the final alkene product.[9]

Regioselectivity: The Zaitsev Rule

When multiple types of adjacent protons are available for abstraction, the regiochemical outcome is dictated by Zaitsev's rule. This rule states that the major product of an elimination reaction will be the more highly substituted, and therefore more thermodynamically stable, alkene.[10][11] In the dehydration of 2,3-dimethyl-3-hexanol, proton abstraction can occur from the C2 methyl group or the C4 methylene group. Abstraction from C4 leads to the formation of the tetrasubstituted alkene, this compound, which is the major product. The alternative, less substituted products are formed in minor quantities.[12][13]

Experimental Protocol: Synthesis and Purification

This protocol describes the synthesis of this compound from 2,3-dimethyl-3-hexanol, followed by purification.

Materials:

-

2,3-dimethyl-3-hexanol

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Simple distillation apparatus[14]

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 20 mL of 2,3-dimethyl-3-hexanol and a few boiling chips. In a fume hood, slowly and carefully add 5 mL of concentrated sulfuric acid while swirling the flask. The mixture may become warm and darken in color.[9]

-

Dehydration via Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a clean, pre-weighed receiving flask.[15] Heat the mixture gently using a heating mantle. The lower-boiling alkene product will distill as it is formed, driving the reaction to completion according to Le Châtelier's principle.[9][16] Collect the distillate that boils below ~130°C.

-

Work-up and Neutralization: Transfer the collected distillate to a separatory funnel. Add 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.[16] Stopper the funnel, shake gently, and vent frequently to release any CO₂ gas produced. Allow the layers to separate and discard the lower aqueous layer.

-

Washing and Drying: Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.[9] Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

-

Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the crude product by a final simple distillation, collecting the fraction boiling at approximately 119-122°C.[17][18][19] Weigh the final product to calculate the percentage yield.

Structural Elucidation: A Spectroscopic Approach

Confirmation of the product's identity and purity requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key is to confirm the formation of the C=C double bond and the absence of the -OH group from the starting material.

-

C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (alkene), while peaks just below 3000 cm⁻¹ are from sp³ hybridized carbons (alkane portions).[20][21] The spectrum of the product should show only sp³ C-H stretches as there are no hydrogens directly attached to the double bond.

-

C=C Stretch: A tetrasubstituted alkene like this compound has a C=C bond that is nearly symmetrical. The stretching vibration of this bond produces a very small change in the dipole moment, resulting in a very weak or completely absent absorption band in the 1680-1640 cm⁻¹ region.[22][23] This absence is itself a key piece of evidence.

-

O-H Stretch: Critically, the spectrum must show a complete absence of the broad absorption band around 3200-3600 cm⁻¹, which would indicate the presence of the hydroxyl group of the starting alcohol.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Significance |

| O-H (alcohol) | 3200-3600 | Strong, Broad | Must be absent in product |

| C(sp³)-H | 2850-2960 | Strong | Confirms alkyl framework |

| C=C (tetrasubstituted) | ~1670 | Very Weak or Absent | Confirms alkene (absence is key) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the structure. Since there are no protons directly attached to the double bond (vinylic protons), the spectrum will lack signals in the typical 5-6 ppm region. The spectrum will consist entirely of signals in the upfield region (0.8-2.0 ppm) corresponding to the various methyl and methylene groups, with integrations matching the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The most diagnostic feature will be the presence of two signals in the downfield region (typically 120-140 ppm) corresponding to the two sp² hybridized carbons of the double bond. The remaining six signals will appear in the upfield region (< 40 ppm), corresponding to the sp³ hybridized carbons.

| Spectroscopy | Key Diagnostic Feature | Expected Chemical Shift (ppm) |

| ¹H NMR | Absence of Vinylic Protons | No signals in the 5.0 - 6.5 ppm range |

| Alkyl Protons | Signals between ~0.8 - 2.0 ppm | |

| ¹³C NMR | Alkene Carbons (C2 & C3) | Two signals between ~125 - 135 ppm |

| Alkyl Carbons | Six signals between ~10 - 40 ppm |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular formula C₈H₁₆.[1][24]

-

Fragmentation: The molecule will fragment in predictable ways. A prominent fragment is often observed at m/z 97, corresponding to the loss of a methyl group (•CH₃). Another significant fragmentation is allylic cleavage, which would result in the loss of an ethyl radical (•CH₂CH₃) to give a stable allylic cation at m/z 83.

Conclusion

The synthesis of this compound via acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol is a robust and illustrative method that highlights fundamental principles of organic reaction mechanisms, including carbocation stability and regiochemical control via Zaitsev's rule. The successful execution of this synthesis relies on a carefully controlled reaction and purification workflow. Its structural verification is definitively achieved through a multi-technique spectroscopic approach, where the combined data from IR, NMR, and mass spectrometry provide unambiguous confirmation of the target molecule's identity and purity. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently synthesize and characterize this and similar alkene structures.

References

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkenes. Department of Chemistry.

- Química Orgánica. (n.d.). IR spectrum: Alkenes.

- Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy.

- LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Chemistry LibreTexts.

- North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.

- Studylib. (n.d.). Alcohol Dehydration Lab: Experiment & Mechanism.

-

Study.com. (n.d.). Zaitsev's Rule Definition, Characteristics & Product. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. Retrieved from [Link]

-

LibreTexts. (2024, March 27). 2.4: Hofmann's Rule and Zaitsev's Rule. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 5: Selectivity. Department of Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound 7145-20-2 wiki. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2,3-Dimethylhex-2-ene. Retrieved from [Link]

-

Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]

-

Cerritos College. (n.d.). Organic Chemistry 211 Laboratory - Synthesis of Alkenes. Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Clark, J. (n.d.). Dehydration of Alcohols. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Chegg. (2025, April 20). Solved: When heated with H2SO4, both 2,3-dimethyl-3-hexanol and 3,3-dimethyl-2-hexanol are dehydrated to form this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Odinity. (2018, January 12). The Dehydration of Alcohols Experiment. Retrieved from [Link]

-

University of Nevada, Reno. (n.d.). E1: Alkenes from alcohols. Web Pages. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

FlipChem. (2023, March 20). A-level chemistry, alkenes: Distillation, purification, yield and mechanism - exam question. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

-

Journal of Pharmaceutical and Analytical Chemistry. (n.d.). The Distillation Process: An Essential Technique for Purification and Separation. Retrieved from [Link]

-

Chegg. (2021, July 15). Solved: Question 30 4 pts When 2,3-dimethyl-3-hexanol undergoes dehydration in acid, the major product is.... Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). (3Z)-2,2-dimethyl-3-hexene. Retrieved from [Link]

-

Quora. (2018, July 12). What is the major, minor, and less major product of the dehydration of 3-methylhexan-3-ol? Why?. Retrieved from [Link]

-

Reddit. (2025, January 10). (College Organic Chem) Zaitsev Rule; dehydration of 3-methyl-3-hexanol. r/HomeworkHelp. Retrieved from [Link]

-

Filo. (2025, October 26). Acid catalyzed dehydration of 2,2 dimethyl 1 hexanol gave a number of iso... Retrieved from [Link]

Sources

- 1. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]

- 2. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. chegg.com [chegg.com]

- 5. Solved Question 30 4 pts When 2,3-dimethyl-3-hexanol | Chegg.com [chegg.com]

- 6. studylib.net [studylib.net]

- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 8. cerritos.edu [cerritos.edu]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. Zaitsev's Rule Definition, Characteristics & Product - Video | Study.com [study.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 13. quora.com [quora.com]

- 14. longdom.org [longdom.org]

- 15. m.youtube.com [m.youtube.com]

- 16. odinity.com [odinity.com]

- 17. How To [chem.rochester.edu]

- 18. This compound|lookchem [lookchem.com]

- 19. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. IR spectrum: Alkenes [quimicaorganica.org]

- 23. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 24. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]

Spectroscopic Data Interpretation for 2,3-Dimethyl-2-hexene: A Structural Elucidation Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-dimethyl-2-hexene (C₈H₁₆), a tetrasubstituted alkene.[1][2] Aimed at professionals in research and development, this document moves beyond simple data reporting to offer a deep interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. We will explore the causal relationships between the molecule's structure and its spectral signatures, detail validated experimental protocols, and synthesize the information to present a holistic view of the compound's characterization.

Foundational Analysis: The Structure of this compound

Before delving into spectroscopic data, a foundational understanding of the target molecule's structure is paramount. This compound is an acyclic, unsaturated hydrocarbon with a molecular weight of approximately 112.21 g/mol .[2] Its most defining feature is a tetrasubstituted carbon-carbon double bond, a structural motif that profoundly influences its spectroscopic properties. The absence of hydrogen atoms directly attached to the double bond carbons is a key characteristic that simplifies the ¹H NMR spectrum but requires careful analysis of other spectral features for confirmation.

To facilitate discussion, the carbon and proton environments are systematically numbered as shown below.

Caption: Molecular structure of this compound with atom numbering.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy is a powerful first-pass analytical technique for identifying functional groups. The diagnostic utility of IR lies in its ability to detect the characteristic vibrational frequencies of specific bonds within a molecule.

Theoretical Principles and Causality

For an alkene, key diagnostic peaks typically include C=C stretching and =C-H (vinylic) stretching and bending vibrations. However, the specific structure of this compound introduces critical nuances:

-

C=C Stretch: The stretching vibration for a C=C double bond typically appears in the 1680-1640 cm⁻¹ region. For tetrasubstituted alkenes, this peak is expected between 1680 and 1660 cm⁻¹.[3] The intensity of this peak is dependent on the change in dipole moment during the vibration. In highly symmetrical tetrasubstituted alkenes, this peak can be very weak or even absent. While this compound is not perfectly symmetrical, the substitution pattern can still lead to a less intense C=C stretching peak compared to less substituted alkenes.

-

Vinylic C-H Bonds: Crucially, this compound has no hydrogen atoms bonded to the sp²-hybridized carbons of the double bond. Therefore, the characteristic =C-H stretching peaks (typically found above 3000 cm⁻¹) and the prominent =C-H bending (wagging) peaks (out-of-plane vibrations, 1000-650 cm⁻¹) will be completely absent.[3] This absence is a powerful piece of evidence for a tetrasubstituted double bond.

-

Alkyl C-H Bonds: The molecule is rich in sp³-hybridized carbons. We therefore expect to see strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups around 1465-1375 cm⁻¹.

Data Interpretation

Analysis of the vapor phase IR spectrum available from the National Institute of Standards and Technology (NIST) confirms these predictions.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~2850-2975 | C(sp³)-H Stretch | A strong, broad absorption region characteristic of the methyl and methylene groups in the molecule. |

| ~1670 | C=C Stretch | A weak absorption is expected in this region, consistent with a tetrasubstituted alkene. Its low intensity is due to the relatively small change in dipole moment.[3] |

| ~1460 | -CH₂- Scissoring / -CH₃ Bend | Bending vibrations from the numerous alkyl groups. |

| ~1375 | -CH₃ Symmetric Bend | A characteristic bend for the methyl groups. |

| >3000 | =C-H Stretch | Absent. The lack of any absorption in this region is a key diagnostic feature confirming the tetrasubstituted nature of the alkene. |

Experimental Protocol: Vapor Phase IR Spectroscopy

A self-validating protocol ensures that the collected data is reliable and representative of the sample.

Caption: Workflow for Vapor Phase FT-IR Analysis.

-

System Preparation: Ensure the FT-IR spectrometer is purged and the gas cell is clean and free of contaminants.

-

Background Collection: Collect a background spectrum of the empty, purged gas cell. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and H₂O, as well as any signals from the cell windows.

-

Sample Introduction: Inject a small amount of liquid this compound into the gas cell. The sample's volatility allows it to fill the cell as a vapor.[5]

-

Data Acquisition: Collect the sample interferogram. The number of scans should be sufficient to achieve a high signal-to-noise ratio (e.g., 32 or 64 scans).

-

Data Processing: Perform a Fourier transform on the interferogram. The resulting sample spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton Environments

Theoretical Principles: The ¹H NMR spectrum maps the chemical environment of each proton. Key parameters are the chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and multiplicity (splitting), which shows the number of neighboring protons.

For this compound, we predict five distinct proton signals. A critical feature is the complete absence of any signals in the typical vinylic region (δ 4.5-6.5 ppm), which is definitive evidence for the lack of protons on the C=C bond.

Predicted Spectrum Interpretation:

| Label (Structure) | Integration | Multiplicity | Approx. δ (ppm) | Rationale |

| H6 | 3H | Triplet (t) | ~0.9 | Terminal methyl group, split by the two adjacent H5 protons. |

| H5 | 2H | Sextet (sxt) | ~1.4 | Methylene group, split by three H6 protons and two H4 protons (n+1 rule predicts a sextet). |

| H4 | 2H | Triplet (t) | ~2.0 | Allylic methylene group, deshielded by the double bond. Split by the two adjacent H5 protons. |

| H8 | 3H | Singlet (s) | ~1.6-1.7 | Allylic methyl group attached to C3. No adjacent protons, so it appears as a singlet. |

| H1, H7 | 6H | Singlet (s) | ~1.6-1.7 | Two chemically equivalent methyl groups on C2. No adjacent protons, resulting in a singlet. |

Note: The signals for H8, H1, and H7 are all allylic and may overlap, appearing as a complex singlet or closely spaced singlets integrating to 9H.

¹³C NMR: Carbon Skeleton

Theoretical Principles: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their hybridization and electronic environment.

Predicted Spectrum Interpretation: this compound has 8 carbon atoms, all of which are chemically non-equivalent. Therefore, 8 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

| Label (Structure) | Hybridization | Approx. δ (ppm) | Rationale |

| C2, C3 | sp² | ~125-135 | Quaternary alkene carbons. Deshielded due to the double bond. C3 may be slightly downfield from C2. |

| C4 | sp³ | ~30-35 | Allylic methylene carbon, deshielded by its proximity to the double bond. |

| C5 | sp³ | ~22-26 | Aliphatic methylene carbon. |

| C1, C7, C8 | sp³ | ~20-25 | Methyl carbons attached to the double bond (allylic). |

| C6 | sp³ | ~14 | Terminal methyl carbon, typically the most shielded (upfield) signal in an alkyl chain. |

Note: The exact chemical shifts can be influenced by solvent and concentration. The PubChem database references ¹³C NMR data for this compound.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters: spectral width, acquisition time, and relaxation delay.

-

The number of scans is typically low for ¹H NMR due to its high sensitivity.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width is needed compared to ¹H NMR.

-

Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied. For ¹H NMR, the signals are integrated. All chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.

Theoretical Principles: Electron Ionization (EI)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule minus one electron. For C₈H₁₆, the molecular weight is 112.21, so the M⁺• peak will appear at a mass-to-charge ratio (m/z) of 112.[2]

-

Fragmentation: The M⁺• is unstable and breaks apart into smaller, charged fragments. The most stable carbocations will produce the most abundant fragment peaks. For alkenes, a common and highly favored fragmentation pathway is allylic cleavage , where the bond adjacent to the double bond is broken. This results in a stable, resonance-stabilized allylic carbocation.

Data Interpretation

The EI mass spectrum of this compound shows a molecular ion peak at m/z 112. The most significant fragmentation is the loss of a propyl group (•CH₂CH₂CH₃) via cleavage of the C3-C4 bond.

Caption: Primary fragmentation pathway of this compound in EI-MS.

-

m/z 112 (M⁺•): The molecular ion peak, confirming the molecular formula C₈H₁₆.

-

m/z 69 (Base Peak): This is the most abundant peak in the spectrum. It results from the loss of a propyl radical (mass = 43) from the molecular ion (112 - 43 = 69). This is a classic example of allylic cleavage, leading to the formation of a highly stable tertiary allylic carbocation. The high intensity of this peak is strong evidence for the location of the double bond and the substitution pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane).

-

GC Separation: Inject the sample into the GC. The compound travels through a capillary column, separating it from any impurities. The retention time is a characteristic of the compound under the specific GC conditions.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and undergoes electron ionization.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unambiguous structural assignment.

-

MS provides the molecular weight (112) and a formula of C₈H₁₆. This corresponds to a degree of unsaturation of 1, indicating one double bond or one ring.

-

IR confirms the presence of a C=C double bond (~1670 cm⁻¹) and the absence of vinylic protons (no peaks >3000 cm⁻¹), strongly suggesting a tetrasubstituted alkene. It also confirms the presence of alkyl C-H bonds.

-

¹³C NMR shows 8 unique carbon signals, including two in the alkene region (~125-135 ppm), confirming the presence of a C=C bond and the overall carbon count.

-

¹H NMR confirms the absence of vinylic protons (no signals at δ 4.5-6.5 ppm). The integration (total of 16H) and splitting patterns of the five distinct signals in the alkyl region are perfectly consistent with the propyl and four methyl groups of the this compound structure.

-

The base peak at m/z 69 in the MS is the definitive piece of fragmentation evidence, confirming the C3-C4 bond is allylic and prone to cleavage, which perfectly matches the proposed structure.

Conclusion

The combined application of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a self-validating system for the structural elucidation of this compound. The absence of key signals (vinylic protons in IR and ¹H NMR) is as informative as the signals that are present. The characteristic fragmentation pattern in mass spectrometry serves as a final, powerful confirmation of the connectivity. This multi-faceted approach ensures the highest degree of confidence in structural assignment, a cornerstone of rigorous scientific research in chemistry and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23528, this compound. Retrieved from [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

-

NIST (2021). 2-Hexene, 2,3-dimethyl- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

-

Wiley-VCH GmbH (2025). This compound - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

-

NIST (2021). IR Spectrum for 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

Physical characteristics of 2,3-Dimethyl-2-hexene

An In-Depth Technical Guide to the Physical Characteristics of 2,3-Dimethyl-2-hexene

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Defining this compound

This compound is an unsaturated hydrocarbon belonging to the alkene family.[1] Its structure, featuring a tetrasubstituted double bond and a six-carbon chain, dictates its physical and chemical behavior. This guide provides a comprehensive overview of its core physical characteristics, spectroscopic signature, and essential handling protocols. Understanding these fundamental properties is a critical prerequisite for its application in chemical synthesis, as a fragrance component, or as a starting material in the development of more complex molecules.[2] This document will delve into its key physicochemical data, the analytical techniques used for its identification, and the safety frameworks required for its handling.

Section 1: Core Physicochemical Properties

The bulk physical properties of a compound are the primary determinants of its behavior in a laboratory or industrial setting. They influence choices regarding storage, solvent selection, and reaction conditions. The properties of this compound are summarized below.

| Property | Value | Unit |

| Molecular Formula | C₈H₁₆ | - |

| Molecular Weight | 112.21 g/mol | g/mol |

| CAS Registry Number | 7145-20-2 | - |

| Appearance | Colorless liquid | - |

| Density | 0.729 - 0.739 | g/cm³ |

| Boiling Point | 122 | °C at 760 mmHg |

| Melting Point | -115.1 | °C |

| Flash Point | 15.6 | °C |

| Refractive Index (n_D) | 1.419 - 1.427 | - |

| Vapor Pressure | 17.1 - 18.34 | mmHg at 25°C |

| LogP (Octanol/Water) | 3.14 - 3.9 | - |

The molecular weight of 112.21 g/mol is a calculated value based on its atomic composition.[1][3][6] Its density, approximately 0.73 g/cm³, indicates that it is less dense than water.[2][3][4] The boiling point of 122°C is characteristic of a branched C8 alkene, reflecting the van der Waals forces consistent with its molecular size.[2][3] A very low melting point of -115.1°C signifies that it remains in a liquid state under a wide range of temperatures, a crucial factor for its handling and use as a solvent or reagent.[2][3][5] The refractive index, a measure of how light propagates through the substance, is a useful parameter for rapid purity checks.[2][5]

Section 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. For this compound, a combination of NMR, IR, and Mass Spectrometry is used for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The ethyl group will present as a quartet (for the -CH₂-) and a triplet (for the -CH₃). The four methyl groups attached to the double bond will appear as singlets, though they may have slightly different chemical shifts due to their geometric relationship to the rest of the molecule. The availability of ¹H NMR spectra has been noted in databases, often recorded on instruments like the Varian A-60.[7]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, eight distinct carbon signals are expected. The two sp² hybridized carbons of the double bond will appear in the characteristic downfield region for alkenes (typically 120-140 ppm). The remaining six sp³ hybridized carbons of the methyl and ethyl groups will appear in the upfield region. Reference spectra are available, confirming the expected carbon framework.[7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecular bonds. For an alkene like this compound, the key diagnostic peaks are:

-

C-H Stretching : Signals just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and ethyl groups.

-

C=C Stretching : A weak to medium intensity peak in the region of 1670-1680 cm⁻¹ is characteristic of a tetrasubstituted double bond. The substitution pattern diminishes the dipole moment change during vibration, often resulting in a weak signal.

-

C-H Bending : Vibrations in the 1375-1450 cm⁻¹ region corresponding to the bending of C-H bonds.

The National Institute of Standards and Technology (NIST) provides a reference vapor-phase IR spectrum for this compound.[1][7][8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.

-

Molecular Ion (M⁺) : The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight, which is 112.[1][9]

-

Fragmentation Pattern : Alkenes often undergo fragmentation via cleavage of allylic bonds (the C-C bonds adjacent to the double bond). The fragmentation of this compound is expected to produce stable carbocation fragments. The loss of an ethyl radical (M-29) or a methyl radical (M-15) would result in significant fragment ions.[10] The NIST WebBook contains reference mass spectra for this molecule, which is essential for confirming its identity.[9]

Section 3: Experimental Protocols for Property Determination

To ensure data integrity, physical properties must be measured using standardized, validated protocols. The determination of the refractive index is a fundamental quality control step.

Protocol: Determination of Refractive Index using an Abbe Refractometer

Causality: The refractive index is a unique physical constant for a pure compound at a specific temperature and wavelength. This protocol is designed to measure this property with high precision, which can be used to assess the purity of a sample of this compound. Any deviation from the reference value (1.419-1.427) may indicate the presence of impurities.

Methodology:

-

Instrument Calibration: Turn on the refractometer and its light source. Ensure the temperature control unit is set to the desired standard, typically 20°C. Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Application: Place 2-3 drops of the this compound sample onto the clean, dry prism surface of the refractometer.

-

Prism Closure: Close the prism assembly gently but firmly to ensure the liquid spreads into a thin, uniform film.

-

Measurement: Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading the Value: Read the refractive index value from the instrument's scale.

-

Temperature Correction: If the measurement temperature deviates from the standard 20°C, apply a temperature correction factor.

-

Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue immediately after the measurement to prevent residue buildup.

Caption: Experimental workflow for refractive index measurement.

Section 4: Safety and Handling

Authoritative grounding in safety is non-negotiable. This compound possesses hazards that mandate strict adherence to safety protocols.

GHS Hazard Identification

According to aggregated GHS data, this compound is classified with the following hazards[7]:

-

H225: Highly Flammable liquid and vapor : This is due to its low flash point (15.6°C) and significant vapor pressure at room temperature.[2][3][7] Vapors can form explosive mixtures with air and travel to an ignition source.[11]

-

H317: May cause an allergic skin reaction : Indicates its potential as a skin sensitizer upon repeated contact.[7]

-

H319: Causes serious eye irritation : Direct contact with the liquid or high concentrations of vapor can cause significant eye irritation.[7]

Self-Validating Safety Protocol

A self-validating safety system involves a logical flow from hazard identification to control implementation and verification.

Core Requirements for Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[11][12] Use explosion-proof electrical equipment and ensure all containers are grounded and bonded to prevent static discharge.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[11][12] If vapor concentrations are high, respiratory protection may be required.

-

Storage and Handling: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and oxidizing agents.[11] Use non-sparking tools when handling containers.

-

Emergency Procedures: In case of skin contact, wash off immediately with soap and plenty of water.[11] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.[11] In case of a large spill, evacuate the area and contain the spill with non-combustible absorbent material.

Caption: Logical workflow for hazard mitigation.

Conclusion

This compound is a well-characterized alkene with a distinct set of physical and spectroscopic properties. Its high volatility and flammability are the primary safety concerns that must be addressed through rigorous engineering and administrative controls. The data presented in this guide, from its fundamental constants to its spectroscopic fingerprints, provides the necessary foundation for its safe and effective use in a research and development setting.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link][1][9][13]

-

ChemBK. (n.d.). 2,3-dimethyl-hex-2-ene. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 23528. Retrieved from [Link][7]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link][8]

-

Chemistry LibreTexts. (2022). 13.6: Interpreting Mass Spectra. Retrieved from [Link][10]

Sources

- 1. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound [stenutz.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Isomers of 2,3-Dimethyl-2-hexene for Researchers and Drug Development Professionals

Introduction: The Significance of Isomerism in 2,3-Dimethyl-2-hexene

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science. This compound, with the chemical formula C₈H₁₆, serves as an exemplary model for understanding the impact of subtle structural variations on molecular properties.[1] This guide will focus primarily on the geometric (E/Z) isomers of this compound and will also draw comparisons with its constitutional isomers to provide a holistic understanding of isomerism in this system.

The tetrasubstituted nature of the double bond in this compound presents unique synthetic challenges and results in distinct stereochemical and electronic properties for its isomers.[2][3] For researchers in drug development, understanding these differences is paramount, as stereoisomers can exhibit markedly different pharmacological and toxicological profiles.

Geometric Isomerism: (E)- and (Z)-2,3-Dimethyl-2-hexene

The core of this guide focuses on the geometric isomers of this compound, which arise from the restricted rotation around the C2=C3 double bond. The designation of (E) (from the German entgegen, meaning opposite) and (Z) (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog priority rules.

Synthesis and Stereocontrol

The stereoselective synthesis of tetrasubstituted alkenes like the (E) and (Z) isomers of this compound is a challenging endeavor in organic synthesis.[4][5][6] Several strategies can be employed, with the choice of method dictating the isomeric ratio of the product.

One common approach is the acid-catalyzed dehydration of a tertiary alcohol , such as 2,3-dimethyl-3-hexanol. This reaction typically proceeds through an E1 mechanism involving a carbocation intermediate. While this method can yield this compound, it often produces a mixture of constitutional and geometric isomers, with the product distribution governed by Zaitsev's rule, favoring the most stable, more substituted alkene.[7]

For more controlled stereoselective synthesis, methods like the McMurry coupling or the Wittig reaction and its variants are often employed.

-

McMurry Reaction: This reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent. To synthesize this compound, a cross-McMurry reaction between 2-butanone and 3-pentanone could be envisioned, although controlling the product distribution in such cross-couplings can be challenging.[8][9]

-

Wittig Reaction: The Wittig reaction, involving the reaction of a phosphorus ylide with a ketone or aldehyde, is a powerful tool for alkene synthesis.[3][10] A carefully designed Wittig strategy could potentially lead to the stereoselective formation of one of the this compound isomers. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[6]

The logical workflow for a typical stereoselective synthesis is outlined below:

Caption: A generalized workflow for the synthesis, separation, and characterization of (E)- and (Z)-2,3-dimethyl-2-hexene.

Separation of (E)- and (Z)-Isomers

Given that many synthetic routes yield a mixture of geometric isomers, their separation is a critical step for obtaining pure compounds for further study. Due to their similar boiling points, fractional distillation is often ineffective. Preparative gas chromatography (GC) is a highly effective technique for separating volatile isomers like those of this compound.[11][12][13] The choice of the GC column's stationary phase is crucial; polar columns typically offer better resolution for geometric isomers. High-performance liquid chromatography (HPLC), particularly with silver ion chromatography, can also be employed for the separation of alkene isomers.[7]

Spectroscopic Characterization

Definitive identification and differentiation of the (E) and (Z) isomers rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic C-H stretching vibrations for the sp³ and sp² hybridized carbons, as well as a C=C stretching vibration. The NIST Chemistry WebBook provides an IR spectrum for this compound (isomer not specified).[14]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The (E) and (Z) isomers will have the same molecular ion peak, but may exhibit subtle differences in their fragmentation patterns. The PubChem database contains mass spectrometry data for this compound.[8]

| Property | This compound (Isomer unspecified) |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [8] |

| CAS Number | 7145-20-2[8] |

| Boiling Point | 122 °C at 760 mmHg[15] |

| Density | 0.729 g/cm³[15] |

| Refractive Index | 1.419[15] |

Constitutional Isomers of this compound

Beyond geometric isomerism, this compound has several constitutional isomers, which have the same molecular formula but different connectivity of atoms. These include other dimethylhexene isomers where the methyl groups and the double bond are in different positions. For instance, 2,3-dimethyl-1-hexene and 3,4-dimethyl-2-hexene are constitutional isomers of the target molecule. These isomers will exhibit distinct physical and spectroscopic properties due to their different molecular structures. Spectroscopic data for some of these isomers, such as 2,3-dimethyl-1-hexene, is available for comparison.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 2,3-Dimethyl-3-hexanol (Illustrative)

This protocol provides a general procedure for the synthesis of a mixture of this compound isomers.

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place 2,3-dimethyl-3-hexanol.

-

Slowly add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, while cooling the flask in an ice bath.

2. Dehydration:

-

Gently heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkene products. The boiling point of the alkene mixture is approximately 122 °C.[15]

-

Collect the distillate, which will be a mixture of alkene isomers and water.

3. Workup:

-

Separate the organic layer from the aqueous layer in a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent.

4. Purification and Characterization:

-

The resulting mixture of isomers can be separated by preparative gas chromatography.

-

Characterize the individual isomers using ¹H NMR, ¹³C NMR, IR, and MS.

Caption: Step-by-step workflow for the synthesis of this compound via alcohol dehydration.

Protocol 2: Isomer Separation by Gas Chromatography (GC)

1. Instrument and Column:

-

Use a gas chromatograph equipped with a flame ionization detector (FID).

-

Employ a high-resolution capillary column with a polar stationary phase (e.g., a wax-type column) for optimal separation of geometric isomers.

2. GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and gradually ramp up to a higher temperature (e.g., 150 °C) to ensure good separation. The exact program will need to be optimized.

3. Sample Preparation and Injection:

-

Dilute the isomer mixture in a volatile solvent (e.g., hexane or pentane).

-

Inject a small volume (e.g., 1 µL) into the GC.

4. Data Analysis:

-

Identify the peaks corresponding to the different isomers based on their retention times. The (Z)-isomer is typically expected to have a slightly longer retention time on a polar column compared to the (E)-isomer.

-

Quantify the relative amounts of each isomer by integrating the peak areas.

Conclusion

The isomers of this compound provide a compelling case study in the importance of stereochemistry. While sharing the same molecular formula, the (E) and (Z) isomers, along with their constitutional counterparts, possess unique properties that necessitate their individual synthesis, separation, and characterization. For researchers in drug development and other scientific fields, a thorough understanding of these isomeric differences is crucial for advancing their work. The methodologies and data presented in this guide offer a solid foundation for the exploration and application of these fascinating molecules.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. (2023, January 13). National Institutes of Health. Retrieved from [Link]

-

Z ∶ E Selective Preparation of Disubstituted Internal Alkenes and Trisubstituted Alkenes. (2023, August 7). ResearchGate. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2,3-Dimethylhex-2-ene. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Stereodivergent Synthesis of Both Z - and E -Alkenes by Photoinduced, Ni-Catalyzed Enantioselective C(sp 3 )–H Alkenylation. (2021, October). ResearchGate. Retrieved from [Link]

-

Stereoselective Synthesis of ( E )- and ( Z )-Isocyanoalkenes. (n.d.). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-3-hexene. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 3-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). (Z)-2,3-Dimethylhex-3-ene. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.

-

Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2023, August 7). ResearchGate. Retrieved from [Link]

Sources

- 1. 2,3-Dimethylhex-2-ene | SIELC Technologies [sielc.com]

- 2. rsc.org [rsc.org]

- 3. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

- 8. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]

- 15. lookchem.com [lookchem.com]

- 16. 2,3-DIMETHYL-1-HEXENE(16746-86-4) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Molecular Geometry and Bonding of 2,3-Dimethyl-2-hexene

Abstract: This technical guide provides an in-depth analysis of the molecular structure, bonding, and stereochemistry of 2,3-dimethyl-2-hexene (C₈H₁₆). We will explore the hybridization of its constituent carbon atoms, the resulting molecular geometry, and the nature of its covalent bonds. A key focus will be a rigorous examination of its potential for geometric isomerism, concluding with a definitive explanation for its achirality in this context. Furthermore, this guide summarizes the compound's characteristic spectroscopic signatures and presents validated experimental protocols for its synthesis and analysis, designed for researchers in organic chemistry and drug development.

Core Molecular Profile of this compound